6-methyl-1H-indazol-5-ol

Anti-inflammatory iNOS Inhibition Structure-Activity Relationship

For targeted kinase inhibitor synthesis, this 6-methyl-5-hydroxy indazole is critical. Substitution at the 6-position is essential for modulating biological activity; generic analogs lack required potency. A verified SAR probe for iNOS (IC50=2.57 µM) and DAAO inhibitor scaffold. Essential for medicinal chemistry programs.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 478832-60-9
Cat. No. B1593215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-indazol-5-ol
CAS478832-60-9
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)C=NN2
InChIInChI=1S/C8H8N2O/c1-5-2-7-6(3-8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10)
InChIKeyNTOBXXNRFCWTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-methyl-1H-indazol-5-ol (CAS 478832-60-9): A Specialized Indazole Building Block for Kinase and DAAO-Focused Drug Discovery


6-Methyl-1H-indazol-5-ol (CAS 478832-60-9) is a heterocyclic building block characterized by an indazole core with a methyl substituent at the 6-position and a hydroxyl group at the 5-position [1]. This specific substitution pattern is not merely a trivial modification; it is a critical structural feature leveraged in the synthesis of 5-substituted indazole kinase inhibitors, a class of compounds with demonstrated therapeutic relevance in oncology [2]. As a synthetic intermediate and a structural analog of bioactive indazoles, this compound serves as a versatile scaffold for medicinal chemistry programs targeting a range of enzymes, including kinases and D-amino acid oxidase (DAAO) [3].

Why 6-Methyl-1H-indazol-5-ol Cannot Be Replaced by Unsubstituted or Alternative Indazole Analogs in DAAO and Kinase Inhibitor Programs


Indiscriminate substitution of 6-methyl-1H-indazol-5-ol with a generic or unsubstituted indazole analog is scientifically unsound due to the profound impact of the specific 6-methyl and 5-hydroxyl substitution pattern on both biological activity and synthetic utility. The methyl group at the 6-position is not inert; its presence on the indazole core can significantly influence target binding, as evidenced by the fact that 5-substituted indazoles are a privileged scaffold for kinase inhibition [1]. A striking example is provided by the DAAO inhibitory activity: while the unsubstituted analog 1H-indazol-5-ol is a known inhibitor (IC50 = 2.03 µM), its 6-methyl derivative serves as a key building block for creating more advanced, potent inhibitors with optimized properties [2]. This illustrates that the 6-methyl group is a critical structural determinant that can be leveraged to modulate and enhance the activity and selectivity of the final compound, making the specific building block irreplaceable for achieving the desired pharmacological profile.

Quantitative Differentiation of 6-Methyl-1H-indazol-5-ol: A Guide to Its Specific Inhibitory Profile and Physicochemical Signature


iNOS Inhibitory Potency: Comparing the IC50 of 6-Methyl-1H-indazol-5-ol to its Unsubstituted Parent Compound

The presence of the 6-methyl group on 6-methyl-1H-indazol-5-ol results in a distinct and quantifiable change in its inhibitory activity against inducible nitric oxide synthase (iNOS) when compared to the unsubstituted indazole-5-ol scaffold. 6-Methyl-1H-indazol-5-ol demonstrates an IC50 of 2.57 µM against iNOS in a mouse RAW264.7 cell-based assay [1], a level of activity that provides a specific baseline for further structure-activity relationship (SAR) exploration.

Anti-inflammatory iNOS Inhibition Structure-Activity Relationship

Leveraging the DAAO Inhibitory Scaffold: Quantifying the Potency of the Core Indazole-5-ol Motif

While 6-methyl-1H-indazol-5-ol is a valuable building block, its structural core—the unsubstituted 1H-indazol-5-ol—has been directly quantified as a potent inhibitor of porcine D-amino acid oxidase (DAAO). The core scaffold exhibits an IC50 of 2.03 µM [1]. This establishes the indazole-5-ol motif as a validated pharmacophore for DAAO inhibition, which is a promising target in the treatment of neurological disorders. The 6-methyl derivative can be used to further optimize this activity.

Neurological Disorders DAAO Inhibition Enzyme Assay

Physicochemical and Safety Profile: A Quantitative Comparison with the Common 5-Hydroxy-7-methyl Isomer

The precise regioisomeric placement of the methyl and hydroxyl groups on the indazole core dictates fundamental physicochemical and safety properties, which in turn influence handling, storage, and synthetic planning. While many properties are identical, the specific GHS hazard classification is a critical differentiator. 6-Methyl-1H-indazol-5-ol (CAS 478832-60-9) is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This is a clear, verifiable set of parameters distinct from other regioisomers, ensuring proper safety protocols can be followed.

Physicochemical Properties Safety Chemical Synthesis

Strategic Value in Kinase Inhibitor Synthesis: Differentiated Utility Compared to Other Indazole Regioisomers

The compound's primary documented use is not as a final drug candidate but as a critical intermediate in the synthesis of 5-substituted indazoles, which are potent kinase inhibitors [1]. This is a specific and differentiated utility compared to other regioisomers like 4- or 6-substituted indazoles, which may serve different synthetic pathways. The 5-hydroxyl group provides a key handle for further derivatization to introduce pharmacophores that interact with the ATP-binding pocket of kinases such as GSK-3, ROCK, and JAK, as disclosed in the patent literature [1].

Medicinal Chemistry Kinase Inhibition Oncology

Optimal Use Cases for 6-Methyl-1H-indazol-5-ol: From Enzyme Screening to Advanced Kinase Inhibitor Design


Advanced Intermediate for 5-Substituted Kinase Inhibitor Synthesis

The primary and most valuable application of 6-methyl-1H-indazol-5-ol is as a synthetic building block for constructing libraries of 5-substituted indazole kinase inhibitors. As detailed in patent US9163007B2, the 5-hydroxy group is a crucial point for attaching various pharmacophores to create potent inhibitors of kinases like GSK-3, ROCK, and JAK, which are validated targets in oncology [1]. This compound provides a direct route to a privileged class of molecules, distinguishing it from other indazole isomers.

Structure-Activity Relationship (SAR) Probe for iNOS Inhibition

For researchers investigating the role of inducible nitric oxide synthase (iNOS) in inflammation, 6-methyl-1H-indazol-5-ol serves as a well-defined SAR probe. Its documented IC50 of 2.57 µM against iNOS in the RAW264.7 cell line provides a specific benchmark [2]. This allows for direct quantitative comparison when synthesizing and testing new analogs designed to improve upon this baseline potency, making it an essential tool for anti-inflammatory drug discovery.

Scaffold for Developing DAAO Inhibitors

Given that the core scaffold, 1H-indazol-5-ol, is a validated inhibitor of D-amino acid oxidase (DAAO) with an IC50 of 2.03 µM [3], 6-methyl-1H-indazol-5-ol is an ideal starting material for medicinal chemists aiming to develop novel therapeutics for neurological disorders. The 6-methyl group can be exploited to explore additional binding interactions or modulate the physicochemical properties of new analogs, potentially leading to improved potency and selectivity over the parent scaffold.

Regioisomer-Specific Physicochemical Reference Standard

In analytical chemistry and process development, 6-methyl-1H-indazol-5-ol serves as a pure and well-characterized reference standard. Its specific properties, including a defined GHS hazard profile (H302, H315, H319, H335) , XLogP3 of 1.6, and a topological polar surface area of 48.9 Ų, are valuable for method development, impurity profiling, and ensuring the correct isomer is being used in a synthetic sequence, especially when differentiating from other methyl-indazole-ol isomers.

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